N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,5-dimethoxyphenyl moiety and a 4-fluoro-benzothiazol-2-amine group. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The 3,5-dimethoxy substitution on the phenyl ring may improve lipophilicity and membrane permeability, while the 4-fluoro group on the benzothiazole moiety likely contributes to electronic effects and resistance to oxidative metabolism .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c1-23-10-6-9(7-11(8-10)24-2)15-21-22-16(25-15)20-17-19-14-12(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPCWZOATLQURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with enzymatic processes or cellular signaling pathways .
Comparison with Similar Compounds
Oxadiazole Derivatives with Varied Aromatic Substitutions
Several oxadiazole derivatives with modified aromatic substituents have been studied for their biological activities:
Key Findings :
- The 3,4-dimethoxyphenyl derivative (1f) exhibits selective anticancer activity against non-small cell lung cancer (HOP-92), suggesting that methoxy group positioning (3,4 vs. 3,5 in the target compound) influences target specificity .
- The 4-fluorophenyl analog (1b) shows potent antibacterial activity, highlighting fluorine's role in enhancing bioactivity. The target compound’s 4-fluoro-benzothiazole group may similarly improve pharmacokinetic properties .
Benzothiazole-Containing Heterocycles
Key Findings :
- The benzothiazole-triazole hybrid () demonstrates high synthetic yields (82–97%) and antiproliferative effects, underscoring benzothiazole's versatility in drug design .
- Tizanidine () exemplifies the clinical relevance of benzothiazole derivatives, though its imidazole linkage differs from the target compound’s oxadiazole core .
Thiadiazole and Triazole Analogs
Thiadiazoles and triazoles are structurally distinct but functionally comparable heterocycles:
Key Findings :
- Thiadiazoles (e.g., ) exhibit planarity and intramolecular hydrogen bonding, which may enhance binding to biological targets. The target compound’s oxadiazole ring lacks sulfur but shares similar electronic properties .
Structural and Functional Implications
- Fluorine’s Role : The 4-fluoro substitution on benzothiazole likely enhances metabolic stability and bioavailability, akin to fluorophenyl derivatives in .
- Heterocycle Comparison : Oxadiazoles (target) vs. thiadiazoles () or triazoles () differ in electronegativity and hydrogen-bonding capacity, influencing solubility and target selectivity .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Oxadiazole ring : Known for various biological activities.
- Benzothiazole moiety : Often associated with anticancer properties.
- Dimethoxyphenyl substituent : Enhances biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal infections by disrupting their cellular processes.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit substantial anticancer activities. For instance:
- Cytotoxicity Studies : A study demonstrated that compounds similar to this compound displayed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 2.41 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Studies : Similar oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .
Study on Anticancer Efficacy
A notable study investigated the effects of this compound on human cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis through upregulation of p53 and caspase pathways .
Study on Antimicrobial Properties
In another study focusing on antimicrobial effects, the compound was tested against various pathogens. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections .
Q & A
Q. What are the established synthetic routes for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine?
The synthesis typically involves multi-step protocols:
- Cyclocondensation : Reaction of substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90–100°C) to form the 1,3,4-oxadiazole core .
- Coupling Reactions : Amine-functionalized benzothiazole intermediates are coupled with activated oxadiazole derivatives using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Purification : Recrystallization from acetone/water or DMSO/ethanol mixtures ensures high purity .
Q. Key Considerations :
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorine coupling in benzothiazole) .
- X-ray Diffraction : Resolves intramolecular interactions (e.g., C–H···N hydrogen bonds) and planar geometry deviations (r.m.s. deviation <0.15 Å) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the oxadiazole-thiadiazole hybrid scaffold .
Q. What biological activities are reported for structural analogs of this compound?
Analogous 1,3,4-oxadiazole and benzothiazole derivatives exhibit:
- Antimicrobial Activity : MIC values ≤8 µg/mL against Gram-positive bacteria due to membrane disruption .
- Anticancer Potential : IC₅₀ <10 µM in breast cancer cell lines (MCF-7) via topoisomerase inhibition .
- Enzyme Inhibition : COX-2 selectivity (SI >20) attributed to methoxy and fluorine substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Optimization :
- Workup Strategies :
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Target Specificity Profiling : Compare IC₅₀ values against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
- Structural-Activity Validation : Co-crystallize the compound with target proteins (e.g., topoisomerase-DNA complexes) to verify binding modes .
Q. What computational approaches are suitable for studying its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR-TK) .
- QSAR Modeling : Use Hammett constants (σ) of substituents (e.g., 3,5-dimethoxy, σ = -0.27) to predict logP and bioavailability .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å) .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Crystal Growth : Slow evaporation from acetone yields plates suitable for diffraction, but impurities >2% disrupt lattice formation .
- Hydrogen Bonding : Intramolecular C–H···N bonds (2.2–2.5 Å) reduce conformational flexibility, complicating disorder modeling .
- Data Collection : High-resolution (<1.0 Å) data requires synchrotron radiation due to weak diffraction from light atoms (e.g., fluorine) .
Q. How can structure-activity relationship (SAR) studies guide substituent modification?
Methodological Insight : Replace methoxy with trifluoromethoxy to balance hydrophobicity and metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
